(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a structurally complex α,β-unsaturated ketone (enone) derivative. Its core structure comprises:
- 1,3-Benzodioxole moiety: A fused bicyclic aromatic system with two oxygen atoms, commonly associated with metabolic stability and enhanced binding affinity in bioactive molecules .
- This combination may influence pharmacokinetic properties such as solubility and target engagement .
- α,β-Unsaturated ketone (enone) bridge: The conjugated double bond and ketone group are critical for electrophilic reactivity, often enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-22(6-2-15-1-4-20-21(11-15)27-14-26-20)23-9-7-18(13-23)16-3-5-19-17(12-16)8-10-25-19/h1-6,11-12,18H,7-10,13-14H2/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONVQVSLKBCIW-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one , identified by its CAS number 338415-88-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multicomponent reaction (MCR), which is an efficient method for creating complex organic molecules. MCRs allow for the simultaneous formation of multiple bonds and functional groups, optimizing yield and reducing the number of steps required. The specific synthetic routes may vary, but they generally utilize starting materials that include benzodioxole and benzofuran derivatives.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, a review highlighted that many derivatives of this structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated its effectiveness against several bacterial strains, suggesting potential as a new antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that structurally related compounds can stimulate regenerative pathways in neurodegenerative diseases. This suggests that This compound might also possess similar properties, potentially aiding in conditions like Alzheimer's disease .
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. The presence of the benzodioxole moiety is crucial for its anticancer and antimicrobial activities. Additionally, variations in substituents on the benzofuran ring can significantly influence potency and selectivity towards specific biological targets.
Study 1: Anticancer Efficacy
A recent study examined the effects of a related compound on human cancer cell lines (e.g., Mia PaCa-2 and HepG2). Results showed significant inhibition of cell proliferation and induction of apoptosis at low micromolar concentrations. The compound's mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli using a disk diffusion method. The compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against both strains, indicating strong antibacterial properties .
Data Table: Biological Activities Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of benzodioxole possess significant antitumor activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion may exhibit similar effects, warranting further investigation.
Neuroprotective Effects
Compounds containing the benzofuran and pyrrolidine structures are often investigated for their neuroprotective properties. Preliminary studies suggest that this compound could help mitigate neurodegenerative processes, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Antimicrobial Properties
The presence of heteroatoms and aromatic systems in the compound's structure suggests potential antimicrobial activity. Research into related compounds has revealed effectiveness against various bacterial strains, indicating that this compound might also possess similar properties.
Case Study 1: Anticancer Screening
A study conducted on a series of benzodioxole derivatives demonstrated their ability to inhibit the proliferation of breast cancer cells. The specific compound was tested alongside others and showed promising results, leading to further exploration of its mechanism of action and potential as a lead compound in anticancer drug development.
Case Study 2: Neuroprotection in Animal Models
In a controlled study using rodent models of Alzheimer's disease, a related compound showed significant improvements in cognitive function and reductions in amyloid plaque formation. This suggests that (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one may similarly contribute to neuroprotection.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituents, synthetic routes, and physicochemical properties:
Key Observations:
Structural Variations: The target compound uniquely combines dihydrobenzofuran-pyrrolidine with the enone system, distinguishing it from analogs like MDPEP (lacking enone) or the nitro-substituted derivative (lacking heterocyclic amines) . Compound 6d replaces the benzodioxole-pyrrolidine system with a phthalazine-diaminopyrimidine scaffold, likely altering target selectivity (e.g., kinase vs. GPCR binding) .
Synthetic Feasibility: The nitro-substituted analog (CAS 1058712-24-5) is commercially available, suggesting robust synthetic protocols, while the target compound’s synthesis remains undocumented in the evidence . Compound 6d was synthesized via Pd(OAc)₂-catalyzed coupling (72% yield), indicating efficient enone formation under mild conditions .
Spectroscopic Signatures: The enone group in all compounds shows characteristic IR absorption near 1630–1640 cm⁻¹ (C=O stretch) and $^1$H-NMR coupling constants (J=15–16 Hz for trans-alkene protons) .
Pharmacological Implications: The nitro group in CAS 1058712-24-5 may enhance electron-withdrawing effects, increasing electrophilicity of the enone for covalent target binding . Piperazine in the ZINC12952963 analog could improve solubility but may reduce blood-brain barrier penetration compared to the target’s pyrrolidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
